N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

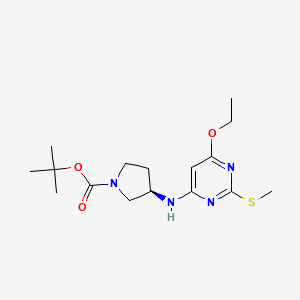

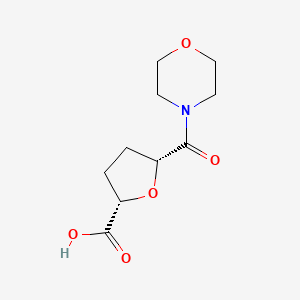

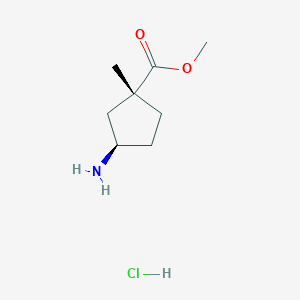

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a chemical compound with the linear formula C22H19NO3 . It has a molecular weight of 345.402 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is defined by its linear formula C22H19NO3 . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.Physical And Chemical Properties Analysis

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a poorly soluble compound in water and exhibits moderate solubility in organic solvents such as methanol and ethanol. It is a stable compound at room temperature and is resistant to light and heat.Wissenschaftliche Forschungsanwendungen

Herbicide Development

- Research on benzamide analogues, including compounds structurally related to "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," has demonstrated significant potential in the development of bleaching herbicides. These compounds have shown 100% inhibition against certain weed species at specific application rates, indicating their effectiveness as novel candidates for weed control with a bleaching symptom (Zhang et al., 2021).

Pharmacological Properties

- Benzamide derivatives have been synthesized and evaluated for their pharmacological properties, including as selective serotonin receptor agonists, which could potentially offer novel therapeutic avenues for conditions such as gastrointestinal motility disorders (Sonda et al., 2004).

Chemical Synthesis and Reactions

- Studies have also focused on the synthesis and chemical reactions of compounds structurally similar to "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," including cyclization reactions to produce quinazolin-4-thiones and related heterocyclic compounds. These reactions are significant for the development of various chemical entities with potential applications in different fields (Hanusek et al., 2006).

Antioxidant Activity

- Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which play a crucial role in understanding their antioxidant activities. These studies suggest the potential of such compounds in scavenging free radicals and contributing to antioxidant defenses (Jovanović et al., 2020).

Melanoma Imaging and Therapy

- Research on N-(dialkylaminoalkyl)benzamides, related to the chemical class of "N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide," has explored their use in imaging melanoma metastases through scintigraphy and SPECT, highlighting the potential for these compounds in diagnosing and potentially treating melanoma (Eisenhut et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)21(24)16-8-4-3-5-9-16)23-22(25)17-10-6-7-11-20(17)26-2/h3-14H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSQPCBSRQHHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)

![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)